molecular formula C19H19N5O2 B2379839 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 946273-23-0

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No.: B2379839
CAS No.: 946273-23-0
M. Wt: 349.394
InChI Key: ZWMXSAVLJCMOTE-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy and methyl groups, linked to a phenylurea moiety through an amino group. Its distinct structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This intermediate is then subjected to further reactions to introduce the methoxy and amino groups, followed by coupling with a phenylurea derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, typically involving solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to disruption of cell signaling pathways and induction of apoptosis in cancer cells . The methoxy and amino groups play a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and development.

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-20-17(12-18(21-13)26-2)22-15-8-10-16(11-9-15)24-19(25)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,22)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMXSAVLJCMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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